![molecular formula C24H23N3O4S B2843245 N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 2097919-88-3](/img/structure/B2843245.png)
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide
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Description
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a useful research compound. Its molecular formula is C24H23N3O4S and its molecular weight is 449.53. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
Research has focused on the synthesis and reactivity of compounds incorporating furan, thiophene, and quinoline moieties. El’chaninov et al. (2017) and Aleksandrov et al. (2020) detailed methods for preparing furan and thiophene derivatives via electrophilic and nucleophilic substitution reactions, providing pathways for synthesizing complex heterocyclic structures (El’chaninov et al., 2017) (Aleksandrov et al., 2020).
Photophysics and Photochemistry
Zhang et al. (2017) explored the photoinduced direct oxidative annulation of furan and thiophene derivatives, highlighting their potential in synthesizing polyheterocyclic compounds with photoactive properties (Zhang et al., 2017).
Biological Applications
Alnabulsi et al. (2018) investigated furan-amidine analogues as inhibitors of NQO2, revealing the significance of furan and thiophene scaffolds in designing compounds for potential therapeutic applications (Alnabulsi et al., 2018).
Material Science and Organic Electronics
Efforts have also been directed towards understanding the role of these heterocycles in material science and organic electronics. Kim et al. (2011) demonstrated how phenothiazine derivatives with furan and thiophene linkers can be used in dye-sensitized solar cells, offering insights into the design of high-performance organic photovoltaic materials (Kim et al., 2011).
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S/c28-21-6-5-16-12-18(11-15-3-1-8-27(21)22(15)16)26-24(30)23(29)25-13-19(17-7-10-32-14-17)20-4-2-9-31-20/h2,4,7,9-12,14,19H,1,3,5-6,8,13H2,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHMEANHKMVXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC(C4=CSC=C4)C5=CC=CO5)CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide |
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